molecular formula C6H18LiNSi2 B1225656 Lithium bis(trimethylsilyl)amide CAS No. 4039-32-1

Lithium bis(trimethylsilyl)amide

Cat. No.: B1225656
CAS No.: 4039-32-1
M. Wt: 167.4 g/mol
InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
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Description

Lithium bis(trimethylsilyl)amide is a lithiated organosilicon compound with the chemical formula LiN(Si(CH₃)₃)₂. It is primarily used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its high reactivity and stability, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a lithiated organosilicon compound . Its primary targets are protons in organic compounds, as it is primarily used as a strong non-nucleophilic base . It is also used as a ligand .

Mode of Action

LiHMDS interacts with its targets by deprotonating them . This interaction results in the formation of various organolithium compounds, including acetylides or lithium enolates . It is relatively more sterically hindered and hence less nucleophilic than other lithium bases .

Biochemical Pathways

LiHMDS is often used in organic chemistry to form various organolithium compounds . It finds use in a range of coupling reactions, particularly carbon-carbon bond-forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations . An alternative synthesis of tetrasulfur tetranitride entails the use of S(N(Si(CH3)3)2)2 as a precursor with pre-formed S–N bonds .

Pharmacokinetics

It is worth noting that it is soluble in most nonpolar solvents such as aromatic hydrocarbons, hexanes, and thf .

Result of Action

The result of LiHMDS’s action is the formation of various organolithium compounds, including acetylides or lithium enolates . These compounds are often used in further chemical reactions.

Action Environment

LiHMDS is unstable in air and catches fire when compressed, but it is stable in an atmosphere of nitrogen . It decomposes in water but is soluble in most aprotic solvents . Therefore, the environment significantly influences the action, efficacy, and stability of LiHMDS.

Biochemical Analysis

Biochemical Properties

Lithium bis(trimethylsilyl)amide plays a significant role in biochemical reactions, primarily due to its strong basicity and non-nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating deprotonation reactions and base-catalyzed processes. For instance, it is used to form organolithium compounds, including acetylides and lithium enolates, which are crucial intermediates in organic synthesis . The compound’s interaction with biomolecules often involves the abstraction of protons, leading to the formation of reactive intermediates that participate in subsequent biochemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong basicity can lead to the deprotonation of cellular components, affecting the overall cellular environment. Additionally, this compound can interact with cellular proteins and enzymes, modulating their activity and impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s strong basicity allows it to deprotonate substrates, generating reactive intermediates that participate in various biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to be stable under anhydrous conditions but can decompose in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies may lead to alterations in cellular processes, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can cause toxic or adverse effects, including tissue damage and disruption of normal cellular function . Threshold effects observed in these studies highlight the importance of dosage optimization to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can participate in deprotonation reactions, leading to the formation of reactive intermediates that are further metabolized by cellular enzymes . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its distribution within different cellular compartments . Additionally, this compound can bind to specific proteins, affecting its localization and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine using n-butyllithium. The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction . The reaction can be represented as follows:

HN(Si(CH3)3)2+C4H9LiLiN(Si(CH3)3)2+C4H10\text{HN(Si(CH}_3\text{)}_3\text{)}_2 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{LiN(Si(CH}_3\text{)}_3\text{)}_2 + \text{C}_4\text{H}_{10} HN(Si(CH3​)3​)2​+C4​H9​Li→LiN(Si(CH3​)3​)2​+C4​H10​

Once formed, the compound can be purified by sublimation or distillation .

Industrial Production Methods: While this compound is commercially available, industrial production methods typically involve large-scale synthesis using the same deprotonation reaction. The compound is often supplied as a solution in various solvents such as tetrahydrofuran, hexane, or toluene .

Scientific Research Applications

Lithium bis(trimethylsilyl)amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium bis(trimethylsilyl)amide
  • Potassium bis(trimethylsilyl)amide

Comparison: Lithium bis(trimethylsilyl)amide is unique due to its high reactivity and stability as a non-nucleophilic base. Compared to its sodium and potassium counterparts, this compound is more commonly used in organic synthesis due to its solubility in a wide range of solvents and its ability to form stable aggregates in solution .

Properties

IUPAC Name

lithium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNESATAKKCNGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18LiNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

999-97-3 (Parent)
Record name Lithium bis(trimethylsilyl)amide
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DSSTOX Substance ID

DTXSID2044426
Record name Hexamethyldisilazane lithium salt
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Molecular Weight

167.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Lithium bis(trimethylsilyl)amide
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CAS No.

4039-32-1
Record name Lithium bis(trimethylsilyl)amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethyldisilazane lithium salt
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Record name Lithiumbis(trimethylsilyl)amide
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Record name LITHIUM HEXAMETHYLDISILAZIDE
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Synthesis routes and methods I

Procedure details

A solution of lithium bis(trimethylsilyl)amide was prepared by adding 2.5M n-butyl lithium (208 mL) to a solution of 1,1,1,3,3,3-hexamethyldisilazane (110 mL, 0.52 mol) in tetrahydrofuran (THF) (140 mL) at 0° C. After stirring for 15 min, this solution was added via a cannula to a solution of p-tolualdehyde (59 mL, 0.5 mol) in THF (100 mL), while keeping the temperature between -40° and -50° C. The reaction mixture was then allowed to warm to 10° C. over 30 min. A 2M solution of allyl magnesium chloride (260 mL) in THF was added, keeping the temperature between 10° and 15° C. After stirring for 30 min the reaction was poured into a solution of ammonium chloride (150 gm) in water (1 L). The layers were separated and the aqueous layer was extracted with ether/hexane. The organic layers were washed with brine, combined, dried over sodium sulfate and evaporated. The residue was added to a solution of (1R)-(-)-10-camphorsulfonic acid (62.5 gm) in ethyl acetate (1 L) with cooling. On standing overnight at rt, crystals formed which were filtered and washed with ethyl acetate. The crystals were then stirred with refluxing ethyl acetate (300 mL), filtered and washed with ethyl acetate. The pure title compound weighed 60.7 gm. [α]D =-27.16 (c=0.5, 100% EtOH).
Quantity
208 mL
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110 mL
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140 mL
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59 mL
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100 mL
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solution
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260 mL
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150 g
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Quantity
1 L
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Synthesis routes and methods II

Procedure details

To a THF (8 ml) solution of hexamethyldisilazane (615 μl), 1.66 ml of n-butyl lithium (1.56M, hexane solution) was added at -78° C., followed by stirring for 30 minutes to obtain a lithium hexamethyldisilazide solution. To this solution, a THF solution (10 ml) of 1.21 g of (1S,5R,6R,7R)-2-oxa-7-t-butyldimethylsiloxy-6-{(3S)-3-t-butyldimethylsiloxy-1-octynyl}-bicyclo[3.3.0]octan-3-one was dropwise added at -78° C., and the mixture was stirred for 30 minutes. Then, 930 mg of N-fluorobenzenesulfonimide was added thereto at -78° C. The mixture was stirred at -78° C. for 15 minutes, at 0° C. for 30 minutes and at room temperature for 30 minutes, and then poured into a saturated ammonium chloride aqueous solution. The mixture was extracted with ethyl acetate. The extract was purified by silica gel column chromatography (ethyl acetate:hexane=1:30 to 1:10) to obtain 643 mg of the above-identified compound.
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615 μL
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1.66 mL
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8 mL
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Synthesis routes and methods III

Procedure details

To a tetrahydrofuran (hereinafter referred to simply as THF) (90 ml) solution of hexamethyldisilazane (6.84 ml), 19.1 ml of n-butyl lithium (a 1.56M hexane solution) was added at -78° C., and the mixture was stirred for 30 minutes to obtain a lithium hexamethyldisilazide solution. To this solution, a THF (20 ml) solution of 10 g of (1S,5R,6R,7R)-2-oxa-7-(2-tetrahydropyranyloxy)-6-(t-butyldimethylsiloxy)methyl-bicyclo[3.3.0]octan-3-one (Compound 1) was dropwise added at -78° C., and the mixture was stirred for 60 minutes. Then, a THF (40 ml) solution of 9.37 g of N-fluorobenzenesulfonimide was added thereto at -78° C. The mixture was stirred at -78° C. for 60 minutes, then stirred at room temperature for 30 minutes. Then, it was poured into a saturated sodium hydrogen carbonate aqueous solution, and the mixture was extracted with ethyl acetate. The extract was purified by silica gel column chromatography (ethyl acetate:hexane=1:8 to 1:4) to obtain 9.46 g of the above-identified compound.
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0 (± 1) mol
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solution
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90 mL
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6.84 mL
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19.1 mL
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Synthesis routes and methods IV

Procedure details

A solution of lithium hexamethyldisilazide was prepared by adding 5.5 mmol of butyllithium (2.2 M solution in hexane) to a cooled (-70° C.) solution of 1.15 ml of hexamethyldisilazane in 12.5 ml of tetrahydrofuran. To this solution was added first 3.5 ml of hexamethylphosphoramide and then a solution of 1.15 g of N-benzylidine-2-aminocrotonic acid methyl ester in 12.5 ml of tetrahydrofuran. After 45 minutes, a solution of 1.385 g of p-benzyloxybenzyl bromide in 7.5 ml of tetrahydrofuran was added. Stirring was continued for one hour at -70° C. and then for two hours at room temperature. The reaction mixture was diluted with saturated ammonium chloride solution and extracted three times with 50 ml of ether. The combined organic portions were washed twice with water and once with brine and dried with anhydrous magnesium sulfate. The residue upon removal of solvent was dissolved in 5 ml of methylene chloride and placed onto a column of acid-washed silica gel (25 g of silica gel 60, E. Merck cat. no. 7736, previously washed with 6 N hydrochloric acid, water to neutrality, saturated disodium EDTA solution, water, and then 0.3 N hydrochloric acid and dried in air for 72 hours, was slurrypacked in hexane). Elution was carried out under a positive pressure of nitrogen with hexane (100 ml), ether (100 ml), 10:1 ether: acetonitrile (150 ml), and 100:10:2 ether: acetonitrile:triethylamine. The last solvent mixture brought about elution of 1.206 g of benzyloxy-α-vinyltyrosine methyl ester. NMR (CDCl3) showed: 1.57 (2H, broad s), 3.13 (2H,AB, JAB =14, δAB =30), 3.62 (3H,s), 4.92 (2H,s), 5.07 (1H,d of d, J=10,1), 5.22 (1H, d of d, J=17,1), 6.08 (1H, d of d, J=17,10), 7.20 (4H,AB,JAB =9, δAB =14), 7.3-7.5 (5H,m). IR (CHCl3) 3400, 1730 cm-1.
Quantity
5.5 mmol
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reactant
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1.15 mL
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12.5 mL
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3.5 mL
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[Compound]
Name
N-benzylidine-2-aminocrotonic acid methyl ester
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
1.385 g
Type
reactant
Reaction Step Five
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7.5 mL
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12.5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium bis(trimethylsilyl)amide
Reactant of Route 2
Lithium bis(trimethylsilyl)amide
Reactant of Route 3
Lithium bis(trimethylsilyl)amide
Reactant of Route 4
Lithium bis(trimethylsilyl)amide

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